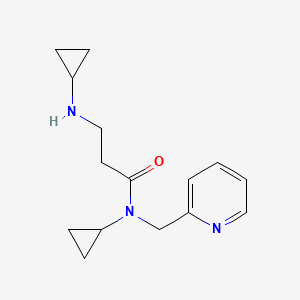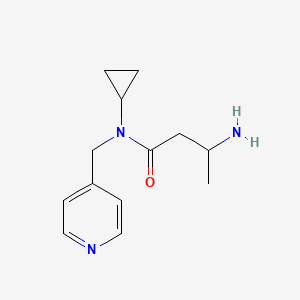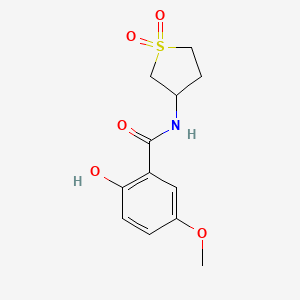
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of beneficial effects.
作用機序
As mentioned earlier, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA in the brain, this compound can reduce neuronal excitability and promote relaxation and calmness.
Biochemical and Physiological Effects
The effects of this compound on the brain and body are complex and multifaceted. In addition to its effects on GABA levels, this compound has been shown to modulate the activity of several other neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects can have a range of physiological and biochemical consequences, such as altering synaptic plasticity, regulating mood and emotion, and modulating reward and motivation.
実験室実験の利点と制限
One of the major advantages of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide as a research tool is its high potency and specificity for GABA aminotransferase. This allows researchers to selectively manipulate GABA levels in the brain and study the effects on various physiological and behavioral processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over extended periods of time.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide. One area of interest is its potential as a treatment for drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. This compound has been shown to reduce drug-seeking behavior in preclinical models of addiction, suggesting that it may be a promising therapeutic option. Another potential direction is the use of this compound as a tool for studying the role of GABA in various neurological disorders, such as epilepsy and anxiety. Finally, there is also interest in developing more potent and longer-lasting versions of this compound, which could have even greater therapeutic potential.
合成法
The synthesis of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide involves several steps, starting with the reaction of cyclopropanecarboxylic acid with pyridine-2-methanol to form the corresponding ester. This ester is then reacted with cyclopropylamine to form the amide, which is further cyclized to form the final product.
科学的研究の応用
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In these studies, this compound has been shown to have potent anticonvulsant, anxiolytic, and anti-addictive effects, suggesting that it may be a promising treatment for these conditions.
特性
IUPAC Name |
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(8-10-17-12-4-5-12)18(14-6-7-14)11-13-3-1-2-9-16-13/h1-3,9,12,14,17H,4-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKJPZIWDIWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC(=O)N(CC2=CC=CC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)

![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)

